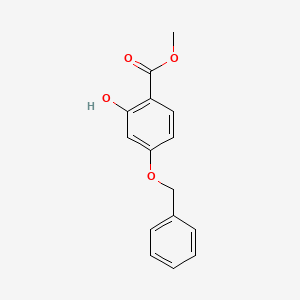

Methyl 4-(benzyloxy)-2-hydroxybenzoate

Description

Significance in Contemporary Organic Synthesis

In the realm of modern organic synthesis, Methyl 4-(benzyloxy)-2-hydroxybenzoate serves as a crucial building block. The presence of the benzyloxy group provides a means to protect the phenolic hydroxyl group at the 4-position, allowing for selective reactions at other sites on the molecule. This protecting group strategy is fundamental in the multi-step synthesis of complex molecules.

Protected benzyloxybenzoates, including the title compound, are important precursors for the synthesis of pharmaceuticals, natural products, and polymers. nih.govresearchgate.net The benzyl (B1604629) group can be selectively removed under specific reaction conditions, unmasking the hydroxyl group at a desired stage of a synthetic sequence. This controlled deprotection is a key advantage in constructing intricate molecular architectures. The synthesis of this compound itself is typically achieved through the reaction of methyl 2,4-dihydroxybenzoate (B8728270) with benzyl chloride in the presence of a base like anhydrous potassium carbonate. nih.govresearchgate.net

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| Monoisotopic Mass | 258.089209 Da |

This data is compiled from sources uni.luchemspider.comcymitquimica.com

Role in Emerging Materials Science Applications

The application of this compound extends into the field of materials science, where it is recognized as an essential component in the development of liquid crystals. nih.govresearchgate.net Its rigid, rod-like structural element is a desirable feature for molecules intended to exhibit mesophases. Specifically, it plays a role in synthesizing rod-shaped liquid crystals that can exhibit a monotropic nematic mesophase. nih.govresearchgate.net The unique arrangement of its aromatic rings contributes to the anisotropic properties required for liquid crystal formation.

The molecular structure of the compound has been elucidated through single-crystal X-ray diffraction, revealing important details about its solid-state conformation. researchgate.net In the crystalline state, the dihedral angle between its two benzene (B151609) rings is 67.18 (8)°. nih.govresearchgate.net The crystal structure is stabilized by various intermolecular and intramolecular interactions, including hydrogen bonds and C—H⋯π interactions, which influence the packing of the molecules and ultimately their material properties. nih.govresearchgate.net

Table 2: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a (Å) | 5.7731 (10) |

| b (Å) | 7.9855 (14) |

| c (Å) | 14.046 (3) |

| α (°) | 89.490 (6) |

| β (°) | 87.210 (6) |

| γ (°) | 90 |

| Volume (ų) | 647.7 (2) |

This data is from source researchgate.net

Interdisciplinary Research Trajectories

The utility of this compound fosters research across disciplinary boundaries. In medicinal chemistry, related structures serve as intermediates in the synthesis of bioactive compounds. For instance, a similar compound, Methyl 4-(benzyloxy)-3-methoxybenzoate, is an important intermediate in the synthesis of the anticancer drug Cediranib. nih.gov This highlights the potential of benzyloxy-substituted benzoates as key fragments for drug discovery and development.

Furthermore, the detailed characterization of its crystal structure contributes to the field of crystal engineering and structural chemistry. nih.gov Understanding the non-covalent interactions that govern its molecular packing provides insights for designing new materials with tailored solid-state properties. The interplay between its synthetic accessibility, its role in materials science, and its connection to pharmacologically relevant scaffolds ensures that this compound will continue to be a subject of interest in multifaceted research programs.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| methyl 2,4-dihydroxybenzoate |

| benzyl chloride |

| potassium carbonate |

| Methyl 4-(benzyloxy)-3-methoxybenzoate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYPTZODBQEMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279980 | |

| Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-29-2 | |

| Record name | NSC14990 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Methyl 4 Benzyloxy 2 Hydroxybenzoate

Established Synthetic Routes and Optimizations

The primary and most established method for synthesizing Methyl 4-(benzyloxy)-2-hydroxybenzoate involves the selective O-alkylation of a dihydroxy precursor. This approach is favored for its reliability and the commercial availability of the starting materials.

The core of the synthesis lies in a chemoselective etherification reaction. The starting material, Methyl 2,4-dihydroxybenzoate (B8728270), possesses two hydroxyl groups at the C2 and C4 positions of the benzene (B151609) ring. The hydroxyl group at the C4 position is more nucleophilic and sterically accessible than the C2 hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent methyl ester group. This difference in reactivity allows for the selective benzylation at the C4 position.

The most common synthetic protocol involves the reaction of Methyl 2,4-dihydroxybenzoate with a benzyl (B1604629) halide, typically benzyl chloride or benzyl bromide, in the presence of a weak base and a suitable polar aprotic solvent. nih.govresearchgate.netnih.gov The benzyl halide serves as the electrophile, providing the benzyl group that forms the ether linkage at the C4-hydroxyl position.

The general reaction is as follows: A mixture of Methyl 2,4-dihydroxybenzoate, a slight molar excess of the benzyl halide, and a catalyst is heated under reflux in a solvent such as methyl ethyl ketone or N,N-dimethylformamide (DMF). nih.govresearchgate.net The reaction is typically monitored until the starting material is consumed, which can take several hours. nih.gov

The success of the selective benzylation hinges on the choice of catalyst. Anhydrous potassium carbonate (K2CO3) is a widely used and effective catalyst for this transformation. nih.govresearchgate.netrsc.org As a mild inorganic base, K2CO3 is strong enough to deprotonate the more acidic phenolic hydroxyl group at the C4 position, forming a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the electrophilic benzylic carbon of the benzyl halide in a classic Williamson ether synthesis mechanism.

The use of K2CO3 is advantageous because it is inexpensive, easy to handle, and can be readily removed from the reaction mixture by filtration upon completion. nih.gov Its basicity is optimal for selectively deprotonating the C4-hydroxyl without significantly affecting the less reactive C2-hydroxyl, thus ensuring high chemoselectivity for the desired product. Other inorganic bases like cesium bicarbonate have also been reported for similar regioselective alkylations. nih.gov

Table 1: Summary of Conventional Synthesis Conditions

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | Methyl 2,4-dihydroxybenzoate | nih.govresearchgate.net |

| Reagent | Benzyl chloride | nih.govresearchgate.net |

| Catalyst | Anhydrous Potassium Carbonate (K2CO3) | nih.govresearchgate.net |

| Solvent | Methyl ethyl ketone | nih.gov |

| Temperature | Reflux | nih.govresearchgate.net |

| Reaction Time | ~12 hours | nih.gov |

In line with the growing emphasis on sustainable chemical processes, modifications to the traditional synthesis have been developed to align with the principles of green chemistry. These methods aim to reduce reaction times, energy consumption, and the use of volatile organic solvents.

A significant green advancement in the synthesis of benzyloxybenzoate derivatives is the application of ultrasound irradiation. nih.govsciforum.net Sonication has been shown to dramatically accelerate organic reactions by the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. sciforum.netuniv.kiev.ua This collapse generates localized hot spots with extremely high temperatures and pressures, leading to an enhanced rate of mass transfer and a significant increase in reaction rates. sciforum.net

In the context of synthesizing this compound, an ultrasound-assisted approach can reduce the reaction time from several hours to a much shorter duration, often minutes. univ.kiev.uanih.gov These reactions can often be carried out at room temperature, which saves energy compared to the conventional refluxing method. sciforum.net The result is a more efficient synthesis with potentially higher yields and a reduced environmental footprint. sciforum.netnih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Method | Reaction Time | Temperature | Key Advantage | Source(s) |

|---|---|---|---|---|

| Conventional Heating | ~12 hours | Reflux | Established reliability | nih.gov |

| Ultrasound-Assisted | 15-20 minutes | Room Temperature | Reduced time, energy efficiency | sciforum.netnih.gov |

Green Chemistry Principles in Synthesis

Advanced Purification and Isolation Protocols

Regardless of the synthetic method used, a robust purification protocol is essential to isolate this compound in high purity. The standard procedure begins after the reaction is complete.

First, the solid catalyst (e.g., K2CO3) is removed by filtration. The filtrate, which contains the crude product, is then subjected to a liquid-liquid extraction. Typically, the reaction mixture is extracted with a solvent like chloroform. nih.govresearchgate.net The organic layer is then washed sequentially with water to remove any remaining inorganic salts and residual solvent from the reaction (like DMF). nih.govresearchgate.net The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate, to remove any traces of water. nih.govresearchgate.net

After drying, the solvent is removed under reduced pressure, yielding the crude solid product. nih.gov For final purification, this crude solid is subjected to column chromatography on silica (B1680970) gel. nih.govresearchgate.net A non-polar eluent system, such as ethyl acetate (B1210297) in hexane, is commonly used to separate the desired product from any unreacted starting materials or byproducts. nih.gov Finally, to obtain a highly pure, crystalline product, recrystallization from a suitable solvent like pure ethanol (B145695) is performed, yielding colorless plates of this compound. nih.govresearchgate.net

Chromatographic Separation Techniques

Column chromatography is a widely used technique for the purification of this compound. princeton.edu In this method, a stationary phase, typically silica gel (60–120 mesh size), is packed into a glass column. The crude product is dissolved in a minimum amount of a suitable solvent and loaded onto the top of the column. A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column.

The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. Components that are more polar will have a stronger interaction with the polar silica gel and will therefore move down the column more slowly. Less polar components will have weaker interactions and will elute from the column more quickly. For the purification of this compound, a common mobile phase is a mixture of ethyl acetate and hexane, with a typical ratio of 5% ethyl acetate in hexane. princeton.edu The fractions are collected as they elute from the column and are analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.

Recrystallization for High Purity Compound Isolation

Following column chromatography, recrystallization is often performed to obtain this compound in a highly pure, crystalline form. This technique is based on the principle that the solubility of a solid in a solvent increases with temperature. The purified solid from chromatography is dissolved in a minimum amount of a hot solvent, in this case, pure ethanol, to form a saturated solution. princeton.edu

The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it begins to crystallize out of the solution, forming a highly ordered crystal lattice. Impurities, which are present in smaller amounts, tend to remain dissolved in the solvent. The resulting colorless crystalline plates of this compound are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. princeton.edu

Protective Group Strategies in Benzoate (B1203000) Synthesis

In the synthesis of complex molecules containing multiple functional groups, such as substituted benzoates, it is often necessary to temporarily block or "protect" certain reactive sites to prevent them from undergoing unwanted reactions. This is achieved through the use of protecting groups. The benzyl group, as seen in the synthesis of this compound, is a common protecting group for hydroxyl functionalities. jocpr.com

The choice of a protecting group is crucial and depends on several factors, including its stability to the reaction conditions of subsequent steps and the ease of its selective removal without affecting other parts of the molecule. For the synthesis of substituted benzoates, various protecting groups for hydroxyl and carboxylic acid functionalities are employed to achieve regioselectivity and chemoselectivity. For instance, in the synthesis of a complex benzoate, one might need to selectively acylate one hydroxyl group in the presence of another. This can be achieved by protecting the less reactive hydroxyl group, carrying out the acylation, and then deprotecting the protected group.

Employment of Solid-Supported Reagents in Organic Transformations

In recent years, the use of solid-supported reagents has gained significant traction in organic synthesis due to several advantages over traditional solution-phase chemistry. isca.in Solid-supported reagents are reagents that are immobilized on an insoluble solid support, such as a polymer resin or silica. princeton.eduisca.in This immobilization facilitates the purification of the reaction products, as the excess reagent and by-products can be easily removed by simple filtration. princeton.edu

In the context of the synthesis of compounds like this compound, solid-supported reagents can be employed in various steps. For instance, a solid-supported base could be used in the Williamson ether synthesis step. This would simplify the workup, as the base could be filtered off, eliminating the need for aqueous extraction. Similarly, solid-supported acylating or alkylating agents can be utilized in the synthesis of more complex benzoate derivatives. The use of solid-supported reagents not only simplifies purification but also allows for the use of excess reagents to drive reactions to completion without complicating the isolation of the desired product. princeton.edu Furthermore, these reagents can often be regenerated and reused, making the process more economical and environmentally friendly. isca.in

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 4 Benzyloxy 2 Hydroxybenzoate

Single-Crystal X-ray Diffraction Analysis

The crystalline form of Methyl 4-(benzyloxy)-2-hydroxybenzoate was subjected to single-crystal X-ray diffraction analysis to elucidate its detailed molecular and supramolecular structure. The data collection was performed at a temperature of 293 K. nih.gov

The crystallographic analysis revealed that this compound crystallizes in the triclinic system with the space group P-1. nih.govmdpi.com The unit cell parameters, which define the geometry of the repeating unit in the crystal lattice, were determined with high precision. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₄O₄ |

| Formula Weight | 258.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7731 (10) |

| b (Å) | 7.9855 (14) |

| c (Å) | 14.046 (3) |

| α (°) | 89.490 (6) |

| β (°) | 80.111 (5) |

| γ (°) | 87.210 (6) |

| Volume (ų) | 637.16 (19) |

Data sourced from Palakshamurthy et al. (2012). nih.gov

The stability of the crystal structure is maintained through a network of non-covalent interactions, which dictate the packing of the molecules.

A significant feature of the molecular structure is the presence of an intramolecular O—H⋯O hydrogen bond. This interaction occurs between the hydroxyl group and the carbonyl oxygen of the ester group, forming a stable S(6) ring motif. nih.govresearchgate.net In addition to this intramolecular interaction, intermolecular C—H⋯O hydrogen bonds are also observed, linking the molecules into zigzag chains that propagate along the nih.gov crystal direction. nih.gov

Table 2: Hydrogen Bond Geometry (Å, °).

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| O2—H2⋯O3 | 0.82 | 1.89 | 2.6133 (17) | 146 |

Cg1 is the centroid of the C5–C10 ring. Symmetry code: (i) x, y, z-1. Data sourced from Palakshamurthy et al. (2012). nih.gov

Table 3: Aromatic C-H⋯π Interaction Geometry (Å, °).

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C11—H11A⋯Cg1ⁱⁱ | 0.97 | 2.78 | 3.5991 (19) | 143 |

Cg1 is the centroid of the C5–C10 ring. Symmetry codes: (ii) x-1, y, z; (iii) -x+1, -y+1, -z+1. Data sourced from Palakshamurthy et al. (2012). nih.gov

Intermolecular Interaction Profiling

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons of both benzene (B151609) rings, the methylene (B1212753) protons of the benzyl (B1604629) group, the methyl protons of the ester group, and the hydroxyl proton.

The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic rings. The hydroxyl group at the C2 position and the benzyloxy group at the C4 position on the benzoate (B1203000) ring, along with the ester group, create a specific splitting pattern for the remaining aromatic protons. The protons of the benzyl group's phenyl ring will also exhibit their characteristic signals.

Expected ¹H-NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | ~10.5 - 11.0 | s (singlet) | N/A |

| Aromatic H (Benzoate Ring) | ~7.6 - 7.8 | d (doublet) | ~8.0 - 9.0 |

| Aromatic H (Benzyl Ring) | ~7.2 - 7.5 | m (multiplet) | N/A |

| Aromatic H (Benzoate Ring) | ~6.4 - 6.6 | m (multiplet) | N/A |

| -OCH2- | ~5.1 | s (singlet) | N/A |

| -OCH3 | ~3.9 | s (singlet) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The spectrum is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons of both rings (with variations based on their substitution), the methylene carbon of the benzyl group, and the methyl carbon of the ester.

Expected ¹³C-NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~170 |

| Aromatic C-O (C2, C4) | ~160 - 165 |

| Aromatic C (unsubstituted, Benzyl) | ~127 - 136 |

| Aromatic C-H (Benzoate) | ~102 - 132 |

| Aromatic C (quaternary, Benzoate) | ~108 |

| -OCH2- | ~70 |

| -OCH3 | ~52 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups within its structure.

Key expected vibrational modes include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, and C-H stretches from the aromatic rings and the methyl/methylene groups.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm-1) |

|---|---|---|

| Phenolic -OH | O-H Stretch (broad) | 3200 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH3, -CH2-) | C-H Stretch | 2850 - 3000 |

| Ester C=O | C=O Stretch | 1680 - 1720 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Ester/Ether C-O | C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine its molecular weight and to gain structural information from its fragmentation pattern.

The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (258.27 g/mol ). The fragmentation pattern would likely involve the cleavage of the benzylic ether bond and the loss of the methyl ester group, leading to characteristic fragment ions.

Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 258 | [C15H14O4]+ (Molecular Ion) | Parent Molecule |

| 227 | [M - OCH3]+ | Loss of methoxy (B1213986) radical |

| 199 | [M - COOCH3]+ | Loss of carbomethoxy radical |

| 167 | [M - C6H5CH2]+ | Loss of benzyl radical |

| 91 | [C7H7]+ | Benzyl cation (tropylium ion) |

Theoretical and Computational Chemistry Studies of Methyl 4 Benzyloxy 2 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like Methyl 4-(benzyloxy)-2-hydroxybenzoate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), can elucidate a variety of electronic properties. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. dergipark.org.tr A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, other quantum chemical descriptors can be calculated, such as electronegativity, chemical hardness, and global softness, which further characterize the molecule's reactivity and interaction capabilities. researchgate.net

Table 1: Key Quantum Chemical Parameters Calculable by DFT This table is illustrative of parameters typically derived from DFT studies on similar aromatic esters.

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Softness (S) | 1/(2η) | Measure of polarizability |

| Chemical Potential (μ) | -χ | Escaping tendency of electrons |

Prediction of Molecular Geometry and Conformational Analysis

Computational methods are extensively used to predict the most stable three-dimensional arrangement of atoms in a molecule. Conformational analysis involves exploring the potential energy surface of the molecule to identify low-energy conformers. For this compound, a key structural feature is the relative orientation of the two benzene (B151609) rings.

Experimental data from X-ray crystallography provides a benchmark for these computational predictions. In its crystalline state, the molecule exhibits a specific conformation. The dihedral angle between the two benzene rings has been determined to be 67.18 (8)°. researchgate.netnih.gov Another significant conformational parameter is the Caromatic—Cmethylene—O—Caromatic torsion angle, which is reported as 172.6 (3)°. researchgate.netnih.gov These experimentally determined values are crucial for validating the accuracy of computational models used for conformational analysis.

Crystal Structure Prediction (CSP) Methodologies

Crystal Structure Prediction (CSP) aims to predict the crystal structure of a molecule from its chemical diagram alone. This is a computationally intensive field that involves generating a multitude of possible crystal packings and ranking them by their lattice energy.

For this compound, the known crystal structure is triclinic, with the space group P-1. nih.gov The unit cell parameters have been experimentally determined at a temperature of 293 K. nih.gov These data serve as the target for validation in any CSP study.

Table 2: Experimental Crystal Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7731 (10) |

| b (Å) | 7.9855 (14) |

| c (Å) | 14.046 (3) |

| α (°) | 89.490 (6) |

| β (°) | 80.111 (5) |

| γ (°) | 87.210 (6) |

| Volume (ų) | 637.16 (19) |

| Z | 2 |

Computational Approaches for Intramolecular Energy Representation

An accurate representation of the intramolecular energy is vital for both conformational analysis and CSP. The total energy of a given conformation is a sum of bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) terms.

A critical feature in the intramolecular energy landscape of this compound is the presence of a strong intramolecular hydrogen bond. researchgate.netnih.gov This O—H⋯O interaction occurs between the hydroxyl group at position 2 and the carbonyl oxygen of the methyl ester group. This bond creates a stable six-membered ring, referred to as an S(6) ring motif. researchgate.netnih.gov This interaction significantly influences the planarity and conformational preference of the salicylate (B1505791) portion of the molecule and must be accurately modeled in any computational study.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. A key application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com

In Silico Assessment of Molecular Interactions

In silico assessment through molecular docking provides insights into how a molecule like this compound might interact with a biological target at an atomic level. dergipark.org.tr The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. mdpi.com

The interactions observed in the molecule's own crystal structure can inform the types of interactions it might form with a receptor. The crystal structure of this compound is stabilized by a network of intermolecular interactions. These include C—H⋯O hydrogen bonds, which link molecules into zigzag chains, and C—H⋯π interactions. researchgate.netnih.gov The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the ether and carbonyl oxygens), along with aromatic rings capable of π-stacking and C-H...π interactions, suggests that this molecule has the potential to form multiple specific interactions within a protein binding pocket. A docking study would aim to identify potential protein partners and quantify the strength of these interactions, providing a theoretical basis for the molecule's biological activity.

Table 3: Intermolecular Interactions in Crystalline this compound nih.gov

| Interaction Type | Donor | Acceptor | Significance |

| Intramolecular H-bond | O2—H2 | O3 (carbonyl) | Forms S(6) ring, stabilizes conformation |

| Intermolecular H-bond | C19—H19C | O2 (hydroxyl) | Links molecules into chains |

| C—H⋯π Interaction | C11—H11A | Cg1 (benzene ring) | Contributes to crystal packing stability |

| C—H⋯π Interaction | C13—H13 | Cg1 (benzene ring) | Contributes to crystal packing stability |

Atom numbering and ring centroid (Cg1) are based on the crystallographic information file.

Structure-Activity Relationship (SAR) Derivations for Related Compounds

A comprehensive review of the scientific literature indicates that dedicated and systematic Structure-Activity Relationship (SAR) studies focusing exclusively on this compound are not extensively available. This compound is often cited as a key intermediate in the synthesis of pharmaceuticals, natural products, and polymers, and as a component in materials science, particularly for liquid crystals. mdpi.comnih.govresearchgate.net However, by examining SAR studies of structurally analogous compounds, including various benzoic acid and hydroxybenzoate derivatives, it is possible to derive potential relationships between their chemical structures and biological activities. These derivations provide insights into how modifications to the core scaffold of this compound might influence its biological effects.

The core structure can be deconstructed into several key components for SAR analysis: the 2-hydroxybenzoic acid moiety, the methyl ester group, and the 4-benzyloxy substituent.

The Role of the Benzoic Acid Scaffold

The benzoic acid scaffold is a common motif in a vast array of biologically active molecules. The arrangement of substituents on the phenyl ring is critical for activity. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are potent and selective inhibitors of the 12-lipoxygenase enzyme, the spatial relationship of the functional groups on the benzyl (B1604629) ring is crucial for their inhibitory action. nih.gov Studies on other benzoic acid derivatives have shown that hydrophilic substituents on the phenyl ring are often necessary to facilitate interactions with polar amino acid residues in biological targets. iomcworld.com

Influence of the 2-Hydroxy and 4-Alkoxy Groups

The presence of a hydroxyl group at the 2-position and an alkoxy group at the 4-position of the benzoic acid ring is a common feature in compounds with notable biological activities. For example, 2-hydroxy-4-methoxy benzoic acid, a compound related to the core structure of this compound, has been shown to inhibit the propagation of melanoma cells by inducing apoptosis and autophagy.

The 2-hydroxy group can form an intramolecular hydrogen bond with the carbonyl oxygen of the ester group, which influences the compound's conformation. nih.gov This conformational rigidity can be a key factor in its interaction with biological targets. The nature of the alkoxy group at the 4-position significantly modulates the molecule's properties. Replacing the methoxy (B1213986) group with a larger, more lipophilic benzyloxy group, as in the title compound, would be expected to alter its pharmacokinetic and pharmacodynamic properties.

In a study of Schiff base derivatives, the presence of a 2-hydroxy and a 4-methoxy group on the phenyl ring, forming a D-π-A (donor-pi-acceptor) structure, was suggested to be important for potential nonlinear optical (NLO) properties. nih.gov This highlights the electronic interplay between these substituents that can be tuned by structural modifications.

Impact of the Ester Moiety

The esterification of the carboxylic acid group of hydroxybenzoic acids is a common strategy to modify their physicochemical properties. The antiviral activity of a hydroxybenzoic acid ester, for example, is reported to be higher than that of its corresponding acid. iomcworld.com This is often attributed to increased lipophilicity and enhanced ability to cross cell membranes. The size and nature of the alkyl group of the ester can also influence the biological activity.

The Significance of the Benzyloxy Group

The benzyloxy group at the 4-position is a significant structural feature of this compound. This bulky, lipophilic group can play a crucial role in binding to target macromolecules, potentially through hydrophobic interactions. Modifications to the benzyl portion of this group, such as introducing substituents on the phenyl ring, could further refine the biological activity.

In a series of N-benzimidazole-derived carboxamides, a benzyl 2,4-bis(benzyloxy)benzoate derivative was synthesized as part of the study, indicating the utility of benzyloxy groups in building complex molecules with potential antiproliferative activity. mdpi.com The relative position of substituents on the phenyl ring of related compounds has been shown to be critical. For example, in a series of dual aromatase–sulfatase inhibitors, halogen substitution at the ortho position to a sulfamate (B1201201) group was more effective for aromatase inhibition than substitution at the meta position. nih.gov This underscores the importance of the precise positioning of substituents for specific biological activities.

The following table summarizes the general SAR trends observed in compounds structurally related to this compound, based on the available literature.

| Structural Modification | General Effect on Biological Activity | Rationale |

| Modification of the Benzoic Acid Core | ||

| Introduction of hydrophilic substituents on the phenyl ring | Can enhance binding to polar residues of target proteins. | Increased potential for hydrogen bonding and electrostatic interactions. |

| Modification of the 2-Hydroxy Group | ||

| Removal or relocation of the 2-hydroxy group | Likely to decrease or abolish activity in many cases. | The hydroxyl group is often a key hydrogen bond donor/acceptor for target interaction. |

| Modification of the Ester Group | ||

| Hydrolysis to the corresponding carboxylic acid | May increase water solubility but decrease cell permeability. | Carboxylic acids are typically more polar than their corresponding esters. |

| Variation of the ester alkyl group | Can modulate lipophilicity and pharmacokinetic properties. | Larger alkyl groups generally increase lipophilicity. |

| Modification of the 4-Benzyloxy Group | ||

| Replacement with a smaller alkoxy group (e.g., methoxy) | Decreases lipophilicity, which may alter target binding and pharmacokinetics. | The size and hydrophobicity of this group can be critical for fitting into binding pockets. |

| Substitution on the phenyl ring of the benzyl group | Can fine-tune electronic and steric properties for optimal target interaction. | Introduction of electron-donating or withdrawing groups can modulate binding affinity. |

Applications of Methyl 4 Benzyloxy 2 Hydroxybenzoate As a Key Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The structure of Methyl 4-(benzyloxy)-2-hydroxybenzoate serves as a valuable scaffold in medicinal chemistry, enabling the synthesis of various heterocyclic systems known for their pharmacological activities.

The compound's functional groups act as handles for elaboration into more complex molecules, including various pharmacologically relevant scaffolds.

Azetidinones, also known as β-lactams, are a core structural motif in many antibiotic agents. The synthesis of azetidinone rings can be achieved through the cyclocondensation of a Schiff base (imine) with chloroacetyl chloride. While direct synthesis from this compound is not documented, a plausible multi-step pathway can be proposed.

First, the methyl ester of the parent compound is converted into a hydrazide by reacting it with hydrazine (B178648) hydrate. This hydrazide is then condensed with a suitable aromatic aldehyde to form a hydrazone, a type of Schiff base. Subsequent treatment of this intermediate with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding 2-azetidinone derivative. This synthetic strategy provides a route to novel β-lactam compounds built upon the benzyloxybenzoate framework.

Table 1: Proposed Synthetic Pathway to Azetidinone Derivatives

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | 4-(benzyloxy)-2-hydroxybenzohydrazide |

| 2 | Schiff Base (Hydrazone) Formation | Aromatic Aldehyde (Ar-CHO) | N'-(Arylmethylidene)-4-(benzyloxy)-2-hydroxybenzohydrazide |

| 3 | Cyclocondensation | Chloroacetyl chloride, Triethylamine | Azetidinone derivative |

Hydroxamic acids are a class of compounds known for their metal-chelating properties and are found in a variety of biologically active molecules, including histone deacetylase (HDAC) inhibitors. The preparation of hydroxamic acids from methyl esters is a well-established transformation.

The methyl ester group of this compound can be directly converted to the corresponding hydroxamic acid. This is typically achieved by reacting the ester with hydroxylamine (B1172632) (NH₂OH), often generated in situ from hydroxylamine hydrochloride and a base such as potassium hydroxide (B78521) or sodium hydroxide in a polar solvent like methanol. This one-step conversion provides straightforward access to 4-(benzyloxy)-2-hydroxybenzohydroxamic acid, a potential pharmacophore for drug discovery.

Oxadiazoles are five-membered heterocyclic rings that are considered bioisosteres of amide and ester groups, making them valuable in medicinal chemistry for improving the pharmacokinetic properties of drug candidates. The 1,3,4-oxadiazole (B1194373) isomer is a common target.

A viable synthetic route to 1,3,4-oxadiazole analogues from this compound begins with the conversion of the methyl ester to 4-(benzyloxy)-2-hydroxybenzohydrazide using hydrazine hydrate. This hydrazide intermediate can then undergo cyclization with various reagents. For example, reaction with an acyl chloride would lead to an N,N'-diacylhydrazine intermediate, which can be cyclized under dehydrating conditions (e.g., using phosphorus oxychloride or thionyl chloride) to furnish the 2,5-disubstituted 1,3,4-oxadiazole ring.

Table 2: General Synthetic Route to 1,3,4-Oxadiazole Analogues

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | 4-(benzyloxy)-2-hydroxybenzohydrazide |

| 2 | Acylation | Acyl Chloride (R-COCl) | N-Acyl-N'-(4-(benzyloxy)-2-hydroxybenzoyl)hydrazine |

| 3 | Cyclodehydration | Phosphorus Oxychloride (POCl₃) | 2-Substituted-5-(4-(benzyloxy)-2-hydroxyphenyl)-1,3,4-oxadiazole |

Scaffold for Novel Medicinal Agent Derivatives

Role in Natural Product Synthesis Schemes

The structural motif present in this compound, a protected 2,4-dihydroxybenzoic acid derivative, is a key fragment in several complex natural products. Its pre-functionalized and differentially protected hydroxyl groups make it an ideal starting point for building intricate molecular architectures.

A prominent example is its potential application in the total synthesis of mycotoxins like Aflatoxin B2 . The core structure of aflatoxins is a tetrahydrofuro[2,3-b]benzofuran ring system. Synthetic strategies often rely on building this tricyclic core from a functionalized aromatic precursor that establishes the correct oxygenation pattern. This compound provides the requisite C2-hydroxyl and a protected C4-hydroxyl on the aromatic ring, setting the stage for the annulation reactions required to construct the adjacent furan (B31954) rings. The benzyl (B1604629) ether serves as a robust protecting group that can be removed in later stages of the synthesis to reveal the free phenol (B47542) found in the natural product. nih.govfrontiersin.org

Utility in Polymer Chemistry and Functional Material Precursors

This compound is a valuable precursor in materials science, particularly for the synthesis of liquid crystals. nih.govresearchgate.net The rigid, rod-like (calamitic) shape of the benzoate (B1203000) core is a fundamental characteristic of molecules that form liquid crystalline phases (mesophases).

The compound serves as a mesogenic unit, which is the rigid part of a molecule that promotes the formation of ordered, anisotropic fluid phases. By modifying the ester and hydroxyl groups, it can be incorporated into larger molecules or polymers. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other phenolic compounds to create larger, more complex liquid crystal molecules. These materials are essential for applications such as liquid crystal displays (LCDs) and other optoelectronic devices. Research has shown that benzyloxybenzoate derivatives play an important role in synthesizing rod-shaped liquid crystals that exhibit desirable monotropic nematic mesophases. nih.govresearchgate.net

Advanced Materials Science Applications of Methyl 4 Benzyloxy 2 Hydroxybenzoate

Development of Liquid Crystalline Phases

The rigid, elongated structure inherent to derivatives of Methyl 4-(benzyloxy)-2-hydroxybenzoate makes it a valuable component in the design and synthesis of thermotropic liquid crystals. These materials exhibit a state of matter that has properties between those of a conventional liquid and those of a solid crystal, making them essential for technologies such as electronic displays.

Synthesis of Rod-Shaped Liquid Crystals

This compound is a key starting material for producing rod-shaped, or calamitic, liquid crystals. researchgate.net The synthesis of these materials often involves the modification of the core structure to include long alkyl chains and other functional groups that promote the formation of mesophases.

A notable example is the synthesis of a homologous series of Schiff base liquid crystals, specifically the (E)-4-(alkoxy)-N-(4-(benzyloxy)benzylidene)aniline (In) series. mdpi.com The synthesis for this series begins with 4-(benzyloxy)benzaldehyde, a derivative that can be prepared from this compound. This aldehyde is then reacted with various 4-alkoxyanilines in absolute ethanol (B145695) under reflux conditions to yield the target rod-shaped liquid crystal molecules. mdpi.com The general synthetic route is a condensation reaction that forms an azomethine (Schiff base) linkage, which is a common connecting group in liquid crystal design due to its ability to maintain the molecule's linearity. mdpi.com

The molecular structure of these compounds, featuring a central rigid core composed of benzene (B151609) rings linked by the Schiff base, and flexible terminal alkoxy and benzyloxy groups, is conducive to the formation of liquid crystalline phases. mdpi.com

Exhibition of Monotropic Nematic Mesophases

The thermal behavior of the synthesized (E)-4-(alkoxy)-N-(4-(benzyloxy)benzylidene)aniline (In) series has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). mdpi.com Research indicates that these compounds typically exhibit a monotropic nematic mesophase. researchgate.net A monotropic liquid crystal is one that shows liquid crystalline properties only upon cooling from the isotropic liquid state.

The thermal properties of this series of liquid crystals are detailed in the table below. The data shows the transition temperatures from the crystalline solid (Cr) to the isotropic liquid (I) phase upon heating, and the transition from the isotropic liquid to the nematic (N) phase and subsequently to the crystalline phase upon cooling.

| Compound (In) | n | Heating (°C) Cr → I | Cooling (°C) I → N | Cooling (°C) N → Cr |

|---|---|---|---|---|

| I6 | 6 | 135.0 | 128.0 | 110.0 |

| I8 | 8 | 132.0 | 125.0 | 105.0 |

| I10 | 10 | 128.0 | 121.0 | 100.0 |

| I12 | 12 | 125.0 | 118.0 | 95.0 |

| I14 | 14 | 122.0 | 115.0 | 90.0 |

| I16 | 16 | 119.0 | 112.0 | 85.0 |

Integration into Advanced Functional Materials

Beyond its role in liquid crystal synthesis, this compound and its derivatives are being explored for incorporation into other advanced functional materials, such as specialized polymers. The presence of reactive functional groups allows for its use as a monomer or a modifying agent in polymerization reactions, imparting unique properties to the resulting materials.

While specific research on the direct integration of this compound into a wide range of functional materials is an emerging area, related studies on similar hydroxybenzoate structures indicate significant potential. For instance, functional polymers with antimicrobial properties have been developed from biosourced hydroxybenzoate derivatives. This suggests that polymers incorporating the 4-(benzyloxy)-2-hydroxybenzoate moiety could be designed to possess specific biological activities or other desirable functionalities for applications in medicine and biotechnology. The benzyloxy group can also serve as a protective group, which can be removed at a later stage to expose a reactive phenol (B47542) for further chemical modification or to create active sites within a polymer matrix.

The versatility of this compound opens avenues for the development of new materials with applications in areas such as organic electronics, specialty coatings, and biomedical devices. Further research into the polymerization of derivatives of this compound is expected to yield novel materials with enhanced thermal stability, specific optical properties, and tailored functionalities.

Q & A

Q. What is the optimal synthetic route for Methyl 4-(benzyloxy)-2-hydroxybenzoate, and how can purity be ensured?

Methodological Answer: The synthesis involves refluxing methyl 2,4-dihydroxybenzoate (1 mmol) with benzyl chloride (1.2 mmol) in methylethylketone using anhydrous K₂CO₃ (1.5 mmol) as a base for 12 hours. Post-reaction, the mixture is extracted with chloroform, washed with water, dried over Na₂SO₄, and purified via silica gel column chromatography (60–120 mesh) using 5% ethyl acetate in hexane. Recrystallization from ethanol yields colorless plates with high purity (>99% by HPLC). Key steps include monitoring reaction completion via TLC and ensuring anhydrous conditions to prevent hydrolysis of the benzyl ether .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzyloxy (δ ~4.9 ppm for OCH₂Ph) and ester (δ ~3.9 ppm for OCH₃) groups. Aromatic protons appear between δ 6.3–7.5 ppm.

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 259.1 (calculated 258.26) validates the molecular formula (C₁₅H₁₄O₄).

- IR Spectroscopy: Peaks at ~3400 cm⁻¹ (OH stretch), 1700 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C-O-C) confirm functional groups .

Advanced Research Questions

Q. What crystallographic parameters define this compound, and how are they determined?

Methodological Answer: The compound crystallizes in the triclinic system (space group P1) with unit cell parameters:

- a = 5.7731 Å, b = 7.9855 Å, c = 14.046 Å

- α = 89.49°, β = 80.11°, γ = 87.21°

- V = 637.16 ų, Z = 2

Data collection uses a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structure refinement via SHELXL-2018/3 (full-matrix least-squares on F²) reveals intermolecular C19–H19···O2 and intramolecular O2–H2···O3 hydrogen bonds. The dihedral angle between benzene rings is 67.18°, influencing packing efficiency .

Q. How can this compound be applied in liquid crystal research, and what experimental methods validate mesophase behavior?

Methodological Answer: The benzyloxy and hydroxy groups enable its use as a precursor for rod-shaped liquid crystals with monotropic nematic mesophases. Methods include:

- Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., melting point ~152–153°C and mesophase stability).

- Polarized Optical Microscopy (POM): Observes birefringent textures (e.g., schlieren patterns) indicative of nematic ordering.

- X-ray Diffraction (XRD): Confirms layer spacing and molecular alignment in mesophases .

Q. How is computational modeling used to predict toxicity or reactivity of structurally related compounds?

Methodological Answer: For compounds lacking direct toxicological data (e.g., EFSA’s evaluation of 2-hydroxy-4-methoxybenzaldehyde), in silico tools like QSAR models or read-across approaches are employed. Steps include:

- Structural Similarity Analysis: Compare functional groups (e.g., benzyl ethers, phenolic OH) to known toxicants.

- Metabolic Pathway Prediction: Use software like Meteor Nexus to identify potential metabolites (e.g., oxidative dealkylation).

- Toxicity Endpoint Estimation: Tools like ProTox-II predict LD₅₀ values and hepatotoxicity risks .

Q. What strategies are effective for modifying the compound to enhance biological activity?

Methodological Answer:

- Substituent Introduction: Add electron-withdrawing groups (e.g., nitro at C5) via electrophilic substitution to modulate redox activity.

- Ester Hydrolysis: Convert the methyl ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) for improved solubility and metal chelation.

- Biological Assays: Test derivatives for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2 via ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.